Cas no 1657-71-2 (1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-)

1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis- structure
1657-71-2 structure
Product Name:1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-
Numero CAS:1657-71-2
MF:C26H20
MW:332.437006950378
CID:183131
PubChem ID:5379121
Update Time:2025-04-19

1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis-
    • (E)-4,4'-ethylenebis(1,1'-biphenyl)
    • (E)-1,2-di([1,1'-biphenyl-4-yl])ethene
    • (E)-1,2-di(biphenyl-4-yl)ethene
    • (E)-4,4'-Diphenylstilbene
    • (E)-p,p'-Diphenylstilbene
    • 4,4''-[(E)-1,2-Ethenediyl]bis[1,1'-biphenyl]
    • 4,4'-diphenylstilbene
    • 4,4'-diphenyl-trans-stilbene
    • diphenylstilbene
    • EINECS 218-018-4
    • (E)-1,2-di([1,1'-biphenyl]-4-yl)ethene
    • HXWQJYVUJPBQEW-VAWYXSNFSA-
    • NSC 88640
    • trans-p,p'-Diphenylstilbene, suitable for liquid scintillation spectrometry
    • 1,2-Di([1,1'-biphenyl]-4-yl)ethene
    • trans-para,para'-diphenylstilbene
    • EINECS 216-757-7
    • 1657-71-2
    • NSC 24862
    • 1,1'-Biphenyl,4-(2-[1,1'-biphenyl]-4-ylethenyl)-
    • A853134
    • InChI=1/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+
    • MFCD00003063
    • AKOS005257973
    • 4-[(E)-2-[1,1'-Biphenyl]-4-ylethenyl]-1,1'-biphenyl #
    • trans-4,4'-Diphenylstilbene
    • 2039-68-1
    • DTXSID501309999
    • 1,1'-Biphenyl, 4-(2-[1,1'-biphenyl]-4-ylethenyl)-
    • HXWQJYVUJPBQEW-VAWYXSNFSA-N
    • NS00046326
    • 4,4'-Diphenylstilben
    • NSC88640
    • 1,1'-Biphenyl, 4,4''-(1,2-ethenediyl)bis-
    • (E)-4,4/'-ethylenebis(1,1/'-biphenyl)
    • NSC-88640
    • 1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene
    • BCP11404
    • Inchi: 1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+
    • Chiave InChI: HXWQJYVUJPBQEW-VAWYXSNFSA-N
    • Sorrisi: C1(C=CC(/C=C/C2C=CC(=CC=2)C2C=CC=CC=2)=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 334.17200
  • Massa monoisotopica: 332.156501
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 367
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.1
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.096
  • Punto di ebollizione: 517.3°Cat760mmHg
  • Punto di infiammabilità: 264.2°C
  • Indice di rifrazione: 1.666
  • PSA: 0.00000
  • LogP: 6.80580

1,1'-Biphenyl,4',4'''-(1E)-1,2-ethenediylbis- Letteratura correlata

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